2-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride
CAS No.: 91817-66-2
Cat. No.: VC8151691
Molecular Formula: C10H14ClN
Molecular Weight: 183.68
* For research use only. Not for human or veterinary use.

CAS No. | 91817-66-2 |
---|---|
Molecular Formula | C10H14ClN |
Molecular Weight | 183.68 |
IUPAC Name | 2-methyl-1,3-dihydroinden-2-amine;hydrochloride |
Standard InChI | InChI=1S/C10H13N.ClH/c1-10(11)6-8-4-2-3-5-9(8)7-10;/h2-5H,6-7,11H2,1H3;1H |
Standard InChI Key | SAXMFTYGEDPPFY-UHFFFAOYSA-N |
SMILES | CC1(CC2=CC=CC=C2C1)N.Cl |
Canonical SMILES | CC1(CC2=CC=CC=C2C1)N.Cl |
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
The compound’s systematic IUPAC name, 2-methyl-1,3-dihydroinden-2-amine hydrochloride, reflects its bicyclic indene backbone fused with a methyl-substituted amine group. The hydrochloride salt form enhances its solubility in aqueous environments compared to the free base. Key structural features include:
-
Bicyclic framework: A six-membered aromatic benzene ring fused to a five-membered non-aromatic ring containing the amine group .
-
Methyl substitution: A methyl group () at the 2-position of the indene system, contributing to steric and electronic effects.
-
Amine functionality: A primary amine () protonated as due to the hydrochloride counterion .
The molecular structure is represented by the SMILES notation CC1(CC2=CC=CC=C2C1)N.Cl
, which encodes the connectivity of atoms and the chloride ion .
Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular formula | ||
Molecular weight | 183.68 g/mol | |
Appearance | White to off-white powder | |
Storage temperature | 4°C | |
Solubility | Soluble in DMSO, methanol |
The compound’s solubility profile necessitates specific solvent systems for laboratory use. Stock solutions (10 mM) are typically prepared in dimethyl sulfoxide (DMSO) or methanol, with storage recommendations of −80°C for long-term stability (6 months) or −20°C for short-term use (1 month) .
Synthesis and Manufacturing
Purification and Quality Control
Post-synthesis purification employs techniques such as:
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Recrystallization: Using ethanol/water mixtures to isolate high-purity crystals.
-
Chromatography: Column chromatography with silica gel and ethyl acetate/hexane eluents.
-
Spectroscopic verification: -NMR and LC-MS to confirm molecular integrity .
Hazard Statement | Description |
---|---|
H302 | Harmful if swallowed |
H315 | Causes skin irritation |
H319 | Causes serious eye irritation |
H335 | May cause respiratory irritation |
Precautionary measures (P261, P264, P270) mandate the use of personal protective equipment (gloves, goggles) and adequate ventilation during handling .
Analytical Characterization
Chromatographic Methods
High-performance liquid chromatography (HPLC) with C18 columns and UV detection (λ = 254 nm) is recommended for purity assessment. Typical mobile phases consist of acetonitrile/water mixtures with 0.1% trifluoroacetic acid .
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